1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea
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Description
1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C17H14Cl2N2O3 and its molecular weight is 365.21. The purity is usually 95%.
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Biological Activity
1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea, with the CAS number 2185590-64-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
- Molecular Formula: C17H14Cl2N2O3
- Molecular Weight: 365.21 g/mol
- Structure: The compound features a urea moiety substituted with a dichlorophenyl group and a di(furan-2-yl)ethyl group.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dichlorophenyl group is particularly noteworthy as it has been linked to enhanced antibacterial activity. For instance, studies have shown that derivatives containing halogenated phenyl groups demonstrate improved efficacy against various bacterial strains.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Amphotericin B | 0.50 | Cryptococcus neoformans |
Ciprofloxacin | ≤1 - >5 | S. aureus, E. coli |
The specific minimum inhibitory concentration (MIC) values for this compound are yet to be established in the literature but are anticipated to be competitive with existing antimicrobial agents based on structural analogies.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the potential of this compound as an anticancer agent. For example, related compounds have shown cytotoxic effects on cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The mechanism of action typically involves the induction of apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity: The lipophilic nature of the furan substituents may enhance membrane permeability, leading to cell lysis.
- Interference with Nucleic Acid Synthesis: Some derivatives affect DNA replication and transcription processes.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
-
Antimicrobial Efficacy: A study demonstrated that phenyl-substituted ureas exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
"The presence of electron-withdrawing groups like chlorine enhances the antibacterial potency."
-
Cytotoxic Screening: Another investigation into urea derivatives indicated promising results for anticancer applications, particularly in inhibiting tumor growth in vivo.
"Compounds similar to this compound showed IC50 values indicative of strong cytotoxic effects on various cancer cell lines."
Properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c18-13-6-5-11(9-14(13)19)21-17(22)20-10-12(15-3-1-7-23-15)16-4-2-8-24-16/h1-9,12H,10H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHDNHCOOBAFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.